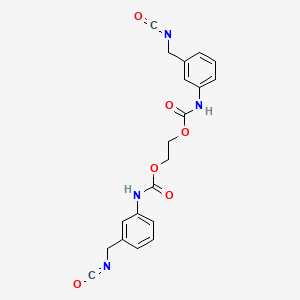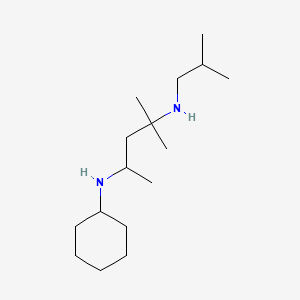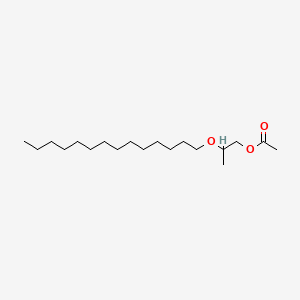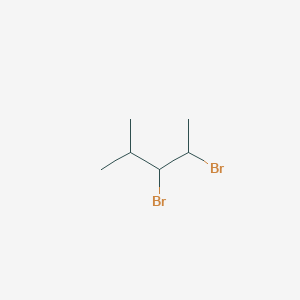![molecular formula C25H32O11 B13787685 methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic compound with a unique structure It belongs to the class of furan derivatives and is characterized by multiple functional groups, including esters, hydroxyls, and methylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves multiple stepsCommon reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate esterification and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester groups can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3aS,4R,5S,6Z,10Z,11aR)-4-acetyloxy-10-(hydroxymethyl)-5-[(2S)-2-methylbutanoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
- Methyl (3aR,4R,6E,10E,11aS)-4-[(2R,3S)-3-acetyloxy-2-hydroxy-2-methylbutanoyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
Uniqueness
Methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is unique due to its specific stereochemistry and the presence of multiple functional groups.
Eigenschaften
Molekularformel |
C25H32O11 |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C25H32O11/c1-12-9-8-10-17(23(29)32-7)20(34-16(5)27)21(19-13(2)22(28)35-18(19)11-12)36-24(30)25(6,31)14(3)33-15(4)26/h10-11,14,18-21,31H,2,8-9H2,1,3-7H3/b12-11-,17-10+ |
InChI-Schlüssel |
GMCGOZUAKBDYBK-YZKDCPNPSA-N |
Isomerische SMILES |
C/C/1=C/C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)



![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)




